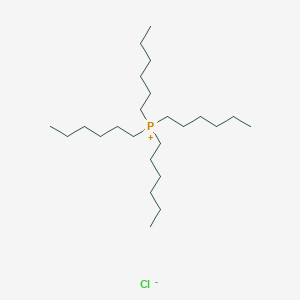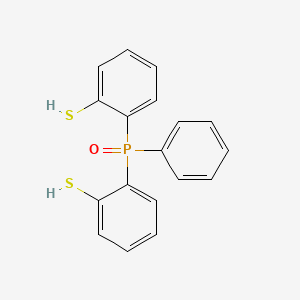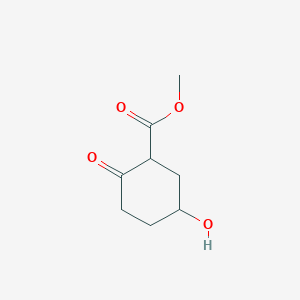
1,1,3-Tribromo-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Tribromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H5Br3 It is a brominated derivative of 2-methylpropene and is characterized by the presence of three bromine atoms attached to the carbon atoms in the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3-Tribromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction typically involves the addition of bromine (Br2) to 2-methylpropene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the tribromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Tribromo-2-methylprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Bases: Potassium tert-butoxide (KOtBu), sodium hydroxide (NaOH)
Electrophiles: Hydrogen halides (HX), halogens (X2)
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1,1-dihydroxy-2-methylpropene or 1,1-diamino-2-methylpropene can be formed.
Elimination Products: 2-Methylpropene is a common product formed through dehydrohalogenation.
Addition Products: Addition of hydrogen bromide (HBr) can yield 1,1,3,3-tetrabromo-2-methylpropane.
Applications De Recherche Scientifique
1,1,3-Tribromo-2-methylprop-1-ene has several applications in scientific research:
- **Chemistry
Propriétés
Numéro CAS |
118725-57-8 |
|---|---|
Formule moléculaire |
C4H5Br3 |
Poids moléculaire |
292.79 g/mol |
Nom IUPAC |
1,1,3-tribromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H5Br3/c1-3(2-5)4(6)7/h2H2,1H3 |
Clé InChI |
YMNPPTDVRAOVKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(Br)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)




![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)


